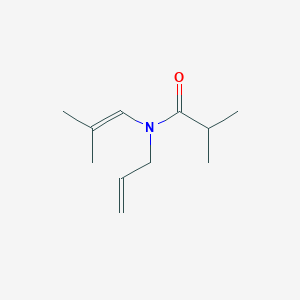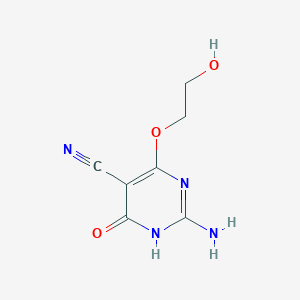
Dibenzylbiotin
説明
Dibenzylbiotin is an intermediate compound formed in the synthesis of biotin . It is usually not isolated during the synthesis process .
Synthesis Analysis
Dibenzylbiotin is typically synthesized in a multistep process, often using Gerecke variants . A novel process for the selective debenzylation of dibenzylbiotin has been described, which involves adding a mineral acid to an aqueous solution of the dibenzylbiotin formed as an intermediate . This process can be carried out at low temperatures and with a shortened reaction duration using inexpensive reagents, giving high yields of D- (+)-biotin of high purity .
Chemical Reactions Analysis
The removal of the benzyl groups from dibenzylbiotin has traditionally been a complex multistep process . Debenzylation reactions using methanesulfonic acids have been disclosed, but these can only be used on a bench scale . The reaction is usually carried out using hydrobromic acid, and in exceptional cases, also with hydroiodic acid .
科学的研究の応用
Intermediate in Biotin Synthesis
Dibenzylbiotin is an intermediate in the synthesis of biotin . It is formed at the end of the synthesis process but is usually not isolated . The removal of the benzyl groups from dibenzylbiotin, a process known as debenzylation, has been a subject of research and various methods have been proposed .
Debenzylation Research
The method for debenzylation of dibenzylbiotin has been patented . This process is significant because it allows for the selective removal of benzyl groups from dibenzylbiotin, which is crucial in the preparation of D-(+) biotin .
Synthesis of β-Lactam Pseudopeptides
Dibenzylbiotin has been used in the preparation of β-lactam-containing pseudopeptides . In this application, different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2-one . The protective group was found to be essential for the outcome of the reaction .
Antibacterial Agents
The β-lactam heterocycle, a component of dibenzylbiotin, is the main building block of the most broadly used antibacterial agents such as the penams (penicillin), penems, carbapenems, cephems, and monobactams .
Cholesterol Absorption Inhibitors
Monocyclic β-lactams, which can be derived from dibenzylbiotin, are potent cholesterol absorption inhibitors . They act through the inhibition of the enzyme cholesterol acyl transferase .
Dopamine Receptor Antagonists
Monocyclic β-lactams are also dopamine receptor antagonists . This property makes dibenzylbiotin a potential compound in the development of drugs targeting dopamine receptors .
作用機序
Target of Action
Dibenzylbiotin is an intermediate in the synthesis of biotin . Biotin, also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
It is known that it is used as an intermediate in the synthesis of biotin . The process involves the debenzylation of dibenzylbiotin to produce biotin . This reaction is carried out using anhydrous aluminum trichloride or sulfuric acid , which removes the benzyl groups from dibenzylbiotin, resulting in biotin .
Biochemical Pathways
The biochemical pathway of dibenzylbiotin involves its transformation into biotin. Biotin plays a significant role in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . It is also involved in the “BioC-BioH” pathway in Escherichia coli, which is a part of the biotin synthesis pathway .
Pharmacokinetics
Biotin is a water-soluble vitamin that is well-absorbed from the gastrointestinal tract and is excreted in urine .
Result of Action
The result of the action of dibenzylbiotin is the production of biotin. Biotin is essential for various metabolic functions and acts as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of fats, proteins, and carbohydrates .
Action Environment
The action of dibenzylbiotin, specifically its transformation into biotin, is influenced by the reaction conditions. The debenzylation of dibenzylbiotin can be carried out using inexpensive 70 to 80% sulfuric acid instead of expensive hydrobromic acid . The reaction temperature is controlled to be 75-105 ℃ . These conditions influence the efficacy and stability of the reaction .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-FUDKSRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzylbiotin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)






